molecular formula C8H7Cl2NO2 B6238567 2,6-dichloro-3-(methylamino)benzoic acid CAS No. 2680539-87-9

2,6-dichloro-3-(methylamino)benzoic acid

Cat. No.: B6238567
CAS No.: 2680539-87-9
M. Wt: 220.1
InChI Key:
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Description

2,6-dichloro-3-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2 and 6 positions, and a methylamino group is substituted at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-(methylamino)benzoic acid typically involves the chlorination of 3-(methylamino)benzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 6 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-3-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-3-(methylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-(methylamino)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylamino group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-4-(methylamino)benzoic acid
  • 2,6-dichloro-3-(ethylamino)benzoic acid
  • 2,6-dichloro-3-(dimethylamino)benzoic acid

Uniqueness

2,6-dichloro-3-(methylamino)benzoic acid is unique due to the specific positioning of the chlorine atoms and the methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2680539-87-9

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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